molecular formula C17H16N2O B13678231 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

Cat. No.: B13678231
M. Wt: 264.32 g/mol
InChI Key: UAJPCVKFYBEEFO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with dimethyl groups at positions 4 and 5, and a phenoxyphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can yield the imidazole ring.

    Substitution at Position 1: The phenoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazole with a suitable phenoxyphenyl halide under basic conditions.

    Methylation at Positions 4 and 5:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4,5-dimethyl-1-(2-phenoxyphenyl)imidazole

InChI

InChI=1S/C17H16N2O/c1-13-14(2)19(12-18-13)16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

UAJPCVKFYBEEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC=C2OC3=CC=CC=C3)C

Origin of Product

United States

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